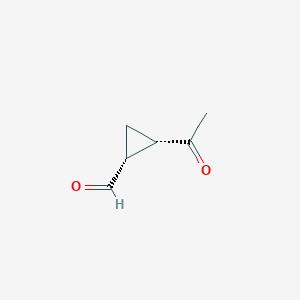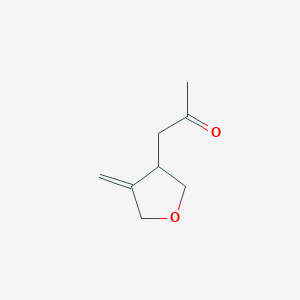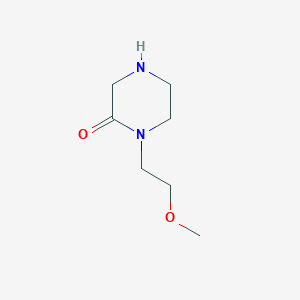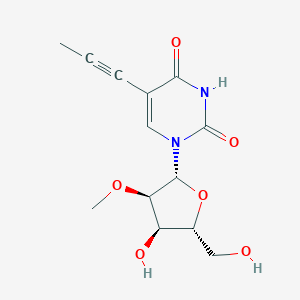
(1R,2S)-2-acetylcyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-acetylcyclopropanecarbaldehyde is a cyclopropane-containing aldehyde that has been widely used in scientific research due to its unique structure and properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-acetylcyclopropanecarbaldehyde is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-acetylcyclopropanecarbaldehyde exhibits cytotoxicity against cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, the physiological effects of this compound on humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S)-2-acetylcyclopropanecarbaldehyde in lab experiments include its unique structure and reactivity, which make it a useful building block for the synthesis of various compounds. However, the limitations of using this compound include its potential toxicity and the difficulty in handling and storing it.
Orientations Futures
There are several future directions for the study of (1R,2S)-2-acetylcyclopropanecarbaldehyde. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential applications in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-acetylcyclopropanecarbaldehyde can be achieved through several methods. One of the most common methods is the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropanecarbaldehyde with acetic anhydride in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
(1R,2S)-2-acetylcyclopropanecarbaldehyde has been widely used as a building block in the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. This compound has also been studied for its potential applications in the field of materials science.
Propriétés
Numéro CAS |
177853-63-3 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(1R,2S)-2-acetylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H8O2/c1-4(8)6-2-5(6)3-7/h3,5-6H,2H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
ZFEDDULOQJIZJU-NTSWFWBYSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@H]1C=O |
SMILES |
CC(=O)C1CC1C=O |
SMILES canonique |
CC(=O)C1CC1C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 2-acetyl-, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)






![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)

